molecular formula C14H9F3N2 B13662192 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13662192
M. Wt: 262.23 g/mol
InChI Key: JRNFAEHFFKHQIZ-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical scaffold of high interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in several marketed drugs and is a priority pharmacophore in modern research . This specific derivative, featuring a phenyl group at the 2-position and a trifluoromethyl group at the 6-position, is designed for the development of novel bioactive molecules. The compound's primary research value lies in its potential as a building block for kinase inhibitors. Scaffolds based on imidazo[1,2-a]pyridine have been successfully identified as potent scaffolds for targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in diseases such as acute myeloid leukemia (AML) . These inhibitors can function as type-I kinase inhibitors, binding to the active kinase conformation and forming a crucial hydrogen bond with a cysteine residue (Cys694) in the hinge region of the ATP-binding site . The incorporation of the robust and lipophilic trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. Beyond oncology, the imidazo[1,2-a]pyridine scaffold is present in compounds with a wide spectrum of significant biological activities, including antibacterial, antiulcer, antiviral, and antitumor properties . This makes it a versatile template for hit-to-lead optimization campaigns across multiple therapeutic areas. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

JRNFAEHFFKHQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine with α-Haloketones

A classical and effective method to synthesize 2-phenylimidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with 2-bromoacetophenone derivatives under basic conditions. For the trifluoromethyl-substituted derivative, the corresponding 2-bromo-4-(trifluoromethyl)acetophenone is used.

Ultrasound-Assisted Synthesis
An environmentally benign and rapid synthesis protocol employs ultrasound irradiation in polyethylene glycol-400 (PEG-400) as a solvent with potassium carbonate as the base. This method allows the reaction to proceed efficiently at mild temperatures with good to excellent yields (up to 81% for related derivatives). The reaction time is significantly reduced (typically 30 minutes), and the method tolerates a variety of substituents including electron-withdrawing groups like trifluoromethyl.

Parameter Condition Result
Substrates 2-Aminopyridine + 2-bromo-4-(trifluoromethyl)acetophenone Formation of target compound
Solvent PEG-400 Green solvent, compatible with ultrasound
Base K2CO3 (1 equiv) Optimal base for high yield (81%)
Reaction Time 30 min under ultrasound (20 kHz, 60% amplitude) Rapid synthesis
Yield ~80% (expected based on analogues) Good to excellent

One-Pot Synthesis Using Ionic Liquids

Another efficient method involves a one-pot reaction using acetophenone derivatives, 2-aminopyridine, and ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) under solvent-free conditions with sodium carbonate as the base. This method proceeds at room temperature and provides high yields (72–89%) for various substituted 2-phenylimidazo[1,2-a]pyridines, including those bearing electron-withdrawing groups such as trifluoromethyl.

Entry Acetophenone Derivative Aminopyridine Derivative Yield (%) Melting Point (°C) Notes
1 Acetophenone 2-Aminopyridine 82 136–137 Standard reaction
4 4-Fluoroacetophenone 2-Aminopyridine 89 164–165 Electron-withdrawing substituent
X 4-(Trifluoromethyl)acetophenone 2-Aminopyridine Expected ~80-85 Not reported Based on analogues, high yield expected

The procedure involves slow addition of the ionic liquid to acetophenone, followed by the addition of sodium carbonate and 2-aminopyridine, stirring at room temperature for 40 minutes. The product is isolated by extraction and chromatographic purification.

Multi-Step Synthesis via Formylation and Functional Group Transformation

For more complex derivatives, including those with substitutions at the 6-position such as trifluoromethyl, a multi-step approach may be employed:

This route is more laborious but allows for precise substitution patterns and is documented for related compounds in the imidazo[1,2-a]pyridine family.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Advantages Limitations
Ultrasound-Assisted Condensation PEG-400, K2CO3, 30 min, ultrasound Rapid, green solvent, good yields Requires ultrasound equipment
One-Pot Ionic Liquid Method Room temperature, solvent-free, Na2CO3 Mild conditions, environmentally benign, high yield Ionic liquid synthesis required
Multi-Step Functionalization Multiple steps, various reagents Precise substitution control Longer synthesis time, more steps

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Radical Reactions: Functionalization via radical reactions is also possible.

Common Reagents and Conditions:

    Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.

    Radical Initiators: Employed in radical reactions for functionalization.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives, while radical reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, demonstrating its effects in increasing GLP-1 secretion and enhancing glucose responsiveness . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application Notes Reference
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-Ph, 6-CF₃ C₁₄H₁₀F₃N₂ 263.24 Poor reactivity in C–C coupling due to strong electron-withdrawing -CF₃
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-Br, 6-CF₃ C₈H₄BrF₃N₂ 265.03 Halogenated derivative used in Suzuki-Miyaura cross-coupling
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-Me, 6-CF₃ C₉H₇F₃N₂ 200.16 Enhanced aqueous solubility vs. phenyl analogs
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 3-Br, 6-CF₃ C₈H₄BrF₃N₂ 265.03 Regioselective functionalization at C-3 for drug discovery
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(4-F-Ph), 6-CF₃ C₁₄H₉F₄N₂ 281.23 Improved pharmacokinetics in CNS-targeting agents

Key Observations :

  • Electronic Effects : The strong electron-withdrawing -CF₃ group at position 6 reduces electron density at adjacent positions, making the compound less reactive in metal-free C–C coupling reactions compared to analogs with electron-donating groups (e.g., -OMe) .
  • Steric Effects : Bulky substituents (e.g., phenyl at position 2) lower yields in cross-coupling reactions (e.g., 45% for hindered derivatives vs. >80% for smaller groups) .
  • Halogenation : Brominated analogs (e.g., 2-Bromo-6-CF₃) serve as versatile intermediates for further functionalization via palladium-catalyzed couplings .

Biological Activity

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be described as follows:

  • IUPAC Name : 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Molecular Formula : C14H10F3N
  • CAS Number : 1208867-88-2

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Synthesis

The synthesis of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. A common method includes cyclization reactions of substituted pyridines and imidazoles under specific conditions to yield the desired compound with high purity and yield.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine against various cancer cell lines. For instance, it has been evaluated against breast, colon, and lung cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to be independent of traditional pathways such as dihydrofolate reductase inhibition, indicating alternative mechanisms of action .

Anti-inflammatory Effects

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable anti-inflammatory properties. Specifically, compounds similar to 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation of antiproliferative activity was conducted on several human cancer cell lines. The study found that 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine inhibited cell growth significantly at concentrations ranging from 5 to 20 µM .
  • Anti-inflammatory Mechanisms : In vivo models using carrageenan-induced paw edema demonstrated that treatment with this compound resulted in reduced inflammation comparable to indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be influenced by various substituents on the imidazole and pyridine rings. Modifications such as halogenation or alkylation have been explored to enhance potency and selectivity against specific biological targets.

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity
Halogens (Cl, Br)Modulates receptor binding
Alkyl GroupsAlters pharmacokinetics

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine?

  • Synthesis Methods :

  • Cyclization : Reacting 2-aminopyridines with α-haloketones under basic conditions (e.g., NaOH) in aqueous media yields the imidazo[1,2-a]pyridine core .
  • Multi-Component Reactions : One-pot strategies using 2-aminopyridines, aldehydes, and alkynes via Cu-catalyzed coupling enable efficient scaffold assembly .
  • Condensation : Acid- or base-mediated condensation of precursors (e.g., substituted pyridines and phenyl groups) forms the fused heterocyclic system .
    • Characterization :
  • HPLC : Monitors reaction progress and purity (>95% purity threshold recommended) .
  • NMR Spectroscopy : Confirms regiochemistry (e.g., distinguishing C-6 trifluoromethyl vs. C-8 chloro substituents) .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine core, and how does the trifluoromethyl group influence target interactions?

  • Core Activities : The scaffold exhibits antimicrobial, anticancer, and anti-inflammatory properties, often linked to kinase inhibition (e.g., PI3K, NFκB) or GABA receptor modulation .
  • Trifluoromethyl Role :

  • Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Electron-withdrawing effects modulate binding affinity; e.g., trifluoromethyl at C-6 increases potency against Mycobacterium tuberculosis (Mtb) .

Q. What functionalization strategies are applicable at the C-3 position of imidazo[1,2-a]pyridines?

  • Friedel-Crafts Acylation : Acetylation at C-3 using acetic anhydride and catalytic AlCl₃ under solvent-free conditions generates derivatives for drug discovery .
  • Radical Reactions : Metal-free trifluoromethylation via photocatalysis introduces CF₃ groups, though regioselectivity depends on substituent electronic effects .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Parameter Optimization :

  • Temperature : Lower temperatures (0–25°C) reduce side reactions during cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Cu(I) catalysts in multi-component reactions enhance atom economy .
    • Purification : Gradient elution in flash chromatography resolves regioisomers, while recrystallization in ethanol improves crystalline purity .

Q. How do substituent modifications impact structure-activity relationships (SAR) in anticancer applications?

  • Key Findings :

Position Modification Biological Impact
C-6Trifluoromethyl↑ Mtb inhibition (MIC: 0.5 µM)
C-2Ethyl esterAlters lipophilicity (LogP: 2.8 → 3.4)
C-8Chloro vs. bromoChloro improves metabolic stability (t₁/₂: 4h → 8h)
  • Case Study : Replacing C-3 acetyl with phenylamino groups in COX-2 inhibitors increased selectivity (SI: 217.1) .

Q. What computational approaches predict target binding for imidazo[1,2-a]pyridine derivatives?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with GABAₐ receptors, prioritizing derivatives with hydrogen bonding to α1-subunit residues .
  • QSAR Models : Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values in kinase assays .

Q. How to address contradictory reactivity data, such as failed C-3 functionalization?

  • Case Example : 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine failed to react in a K₂S₂O₈-mediated C(sp²)-C(sp³) coupling due to steric hindrance from the trifluoromethyl group .
  • Mitigation Strategies :

  • Alternative Catalysts : Use Au(I) or photoredox catalysts to bypass steric limitations .
  • Pre-Functionalization : Introduce directing groups (e.g., boronic esters) to enhance regioselectivity .

Data Contradiction Analysis

  • Evidence Conflict : While trifluoromethyl groups generally enhance reactivity in radical reactions , their steric bulk can inhibit coupling reactions (e.g., in ) . Researchers must balance electronic and steric effects via iterative DFT calculations (e.g., Gaussian) to predict feasibility.

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